molecular formula C12H11NO2 B2388452 3-Methoxynaphthalene-2-carboxamide CAS No. 13042-06-3

3-Methoxynaphthalene-2-carboxamide

Cat. No. B2388452
CAS RN: 13042-06-3
M. Wt: 201.225
InChI Key: CLOUSFWNZOWHPV-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-2-carboxamide is a chemical compound that has been studied extensively due to its potential applications in various fields of research and industry. It has a molecular formula of C12H11NO2 and a molecular weight of 201.225 .


Synthesis Analysis

The synthesis of similar compounds, such as N-Substituted-6-methoxynaphthalene-2-Carboxamides, has been reported. These were synthesized by condensing 6-methoxy-2-naphthoyl chloride with 3-(heteroaryl)propyl amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core substituted with a methoxy group at the 3-position and a carboxamide group at the 2-position .

Scientific Research Applications

1. Photosynthesis-Inhibiting Activity

A set of compounds, including methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, has been tested for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. These compounds, particularly N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, demonstrated moderate PET-inhibiting activity, suggesting potential applications in controlling photosynthesis-related processes (Kos et al., 2020).

2. Potential Chemosensitizing Agents for Cancer

N-substituted-6-methoxynaphthalene-2-carboxamides have been synthesized and evaluated for their role as chemosensitizing agents in cancer treatment. These compounds showed the ability to effectively reverse adriamycin resistance in murine lymphocytic leukemia cell lines, presenting a promising avenue for enhancing the efficacy of cancer therapies (Lokhande et al., 2008).

3. Antimicrobial and Antimycobacterial Activity

A series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid has been shown to possess significant antibacterial and antimycobacterial activity. Some compounds exhibited higher activity against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis than standard antibiotics, pointing towards potential applications in antimicrobial therapies (Goněc et al., 2015).

4. Antitrypanosomal Activity

Ring-substituted 3-hydroxynaphthalene-2-carboxanilides, including those with methoxy groups, have been screened for antitrypanosomal activity. Some derivatives showed high efficacy against Trypanosoma brucei brucei, indicating potential use in treating trypanosomiasis (Kos et al., 2018).

5. Inhibition of Cell Adhesion Molecules

Compounds including naphthalene-2-carboxamides have been reported to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells. This suggests potential applications in anti-inflammatory therapies and in reducing neutrophil adherence, which is crucial in various inflammatory diseases (Boschelli et al., 1995).

properties

IUPAC Name

3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUSFWNZOWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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